N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C27H23N and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
OLED Enhancement and Stability
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine and its derivatives have been extensively researched for their applications in Organic Light Emitting Diodes (OLEDs). Hu et al. (2020) introduced derivatives of this compound as electron-blocking materials in OLEDs, noting their suitable optical properties and excellent electrochemical and thermal stability. These characteristics contributed to improved charge balance and device lifetime in OLEDs (Hu et al., 2020).
Photophysical and Thermal Properties for Efficient OLEDs
The photophysical and thermal properties of similar compounds have been analyzed for their effectiveness as hole transport materials in OLEDs. Wu et al. (2017) studied two such materials, noting their appropriate HOMO energy levels and excellent thermal stability, leading to higher efficiencies in green OLED devices compared to NPB-based devices (Wu et al., 2017).
Fluorene-Based Molecules in OLEDs
In 2021, Braveenth et al. synthesized new materials based on fluorene, applied as hole transporting material in yellow phosphorescent OLEDs. They noted that these new materials, particularly FLU-DCAR, exhibited high current and external quantum efficiencies, outperforming triphenylamine-based alternatives (Braveenth et al., 2021).
Synthesis and Applications in Fluorescence Probes
Saroja et al. (2004) explored the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, highlighting their potential as fluorescence probes for femtosecond solvation dynamics. They demonstrated the introduction of chiral amino groups and the synthesis of compounds like 2-N,N-Dimethylamino-7-nitro-9H-fluorene through palladium-catalyzed substitution and reductive amination (Saroja et al., 2004).
Applications in Security Inks
Lu and Xia (2016) discovered that certain derivatives of this compound exhibit multi-stimuli responses, which can be utilized in security inks. They showed how morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, can lead to reversible color changes, demonstrating potential applications in security ink development (Lu & Xia, 2016).
Mechanism of Action
Target of Action
The primary target of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, also known as N-(4-Biphenyl)-(9,9-dimethylfluoren-2-yl)amine, is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immune escape and cancer immunotherapy .
Mode of Action
This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It binds to PD-L1 at its PD-1 binding site, occupying the hydrophobic cleft . This interaction can lead to the formation of PD-L1 dimers, which can inhibit the PD-1/PD-L1 interaction and thus enhance the immune response against cancer cells .
Biochemical Pathways
The compound is likely to affect the PD-1/PD-L1 pathway . This pathway is a key regulator of the immune system, ensuring appropriate responses by stimulating or inhibiting checkpoint molecules to maintain balance . By inhibiting this pathway, the compound can potentially enhance the immune response against cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such asoral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound can lead to an enhanced immune response against cancer cells . This can potentially result in the reduction of tumor growth and the improvement of patient outcomes .
Action Environment
The action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its stability and efficacy . Additionally, the compound’s action can be influenced by the physiological conditions of the patient, such as the presence of other diseases or the patient’s immune status .
Properties
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLAMCEPKEKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609520 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897671-69-1 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(biphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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